molecular formula C9H13NS B3389065 4-[(Ethylsulfanyl)methyl]aniline CAS No. 90648-06-9

4-[(Ethylsulfanyl)methyl]aniline

Cat. No. B3389065
CAS RN: 90648-06-9
M. Wt: 167.27 g/mol
InChI Key: QRLCNHKFQOFUHJ-UHFFFAOYSA-N
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Description

“4-[(Ethylsulfanyl)methyl]aniline” is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amino group (NH2) and an ethylsulfanyl methyl group (C2H5SCH2) attached to it .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

4-[(Ethylsulfanyl)methyl]aniline has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. It has also been studied for its use as a building block in the synthesis of novel materials such as polymers and liquid crystals. Additionally, it has been investigated for its potential use in the development of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfanyl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to its anti-cancer effects. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(Ethylsulfanyl)methyl]aniline in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potential applications in various areas such as pharmaceuticals, agrochemicals, and materials science make it a versatile compound to work with. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 4-[(Ethylsulfanyl)methyl]aniline. One direction is the development of new drugs based on its anti-inflammatory, anti-cancer, and antimicrobial properties. Another direction is the synthesis of novel materials such as polymers and liquid crystals using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas.

Safety and Hazards

“4-[(Ethylsulfanyl)methyl]aniline” is classified under the GHS07 hazard class . It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(ethylsulfanylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCNHKFQOFUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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